![molecular formula CH3NO2 B3068092 [Oxido(oxo)(15N)(15N)azaniumyl]methane CAS No. 23717-53-5](/img/structure/B3068092.png)

[Oxido(oxo)(15N)(15N)azaniumyl]methane

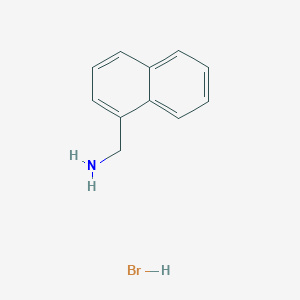

説明

[Oxido(oxo)(15N)(15N)azaniumyl]methane is a nitrogen-containing heterocyclic compound with a five-membered ring structure. It is an organic compound with a molecular weight of 99.12 g/mol and a melting point of -17.9°C. The compound has been studied for its potential applications in scientific research and in laboratory experiments.

科学的研究の応用

Catalytic Conversion of Methane to Methanol

Cu oxo nanoclusters hosted in microporous solids have emerged as promising materials for catalyzing the selective conversion of methane to methanol . These clusters, particularly those incorporated into zeolite materials, exhibit activity in the oxidation of methane to methanol. The mechanism involves the activation of CH₄ at mild temperatures. Understanding the structure–activity relationships of Cu-oxo nanoclusters is crucial for optimizing this process.

Fe(IV)O Species in Metal-Organic Frameworks (MOFs)

Fe(IV)O moieties within the metal–organic framework MOF-74 have shown catalytic potential for methane oxidation into methanol . Computational studies reveal that these solid-state systems can facilitate the conversion. Investigating the behavior of Fe(IV)O species in MOFs provides insights into their reactivity and stability.

Cr(VI)-Oxo Anchored Oxyl Radicals

Thermodynamically stable Cr(VI)-oxo/-oxyhydroxides with anionic oxyl radicals catalyze methane C–H bond activation through a homolytic mechanism . The performance of these active oxyl species correlates with the reaction energy of methane activation and H adsorption energies.

作用機序

Target of Action

Methane-oxidizing bacteria (mob) are known to interact with methane and its derivatives . These bacteria play a crucial role in the carbon cycle of freshwater ecosystems .

Mode of Action

It’s known that methane and its derivatives can be oxidized by mob . This process involves the conversion of methane to methanol, which is a crucial step in the carbon cycle .

Biochemical Pathways

Methane and its derivatives are known to be involved in the carbon cycle, specifically in the process of methane oxidation .

Result of Action

It’s known that methane and its derivatives can influence the regulatory mechanisms and signaling pathways involved in oxidative and nitrosative stress responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds like NH4±N, dissolved oxygen (DO), methane (CH4), and carbon dioxide (CO2) can influence the action, efficacy, and stability of [Oxido(oxo)(15N)(15N)azaniumyl]methane .

特性

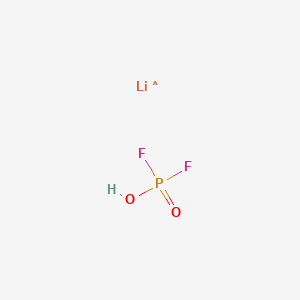

IUPAC Name |

[oxido(oxo)(15N)(15N)azaniumyl]methane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO2/c1-2(3)4/h1H3/i2+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGJENNIWJXYER-VQEHIDDOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[15N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

62.033 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

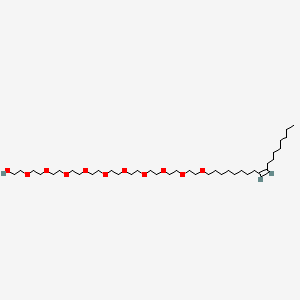

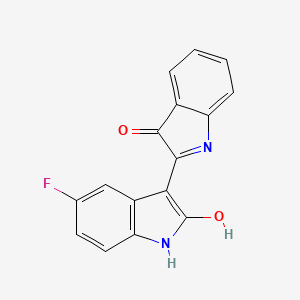

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Bis(1-adamantyl)phosphino]biphenyl](/img/structure/B3068049.png)

![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3068072.png)

![[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B3068134.png)